molecular formula C18H17N3O2S B2876481 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide CAS No. 443355-50-8

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide

Cat. No. B2876481
CAS RN: 443355-50-8
M. Wt: 339.41
InChI Key: WTUPZYBOBLHKLX-UHFFFAOYSA-N
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Description

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide, commonly known as OTAVA-BB 1205127, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antitumor Activity

Compounds within the quinazolinone family, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antitumor activities. A study by Ibrahim A. Al-Suwaidan et al. (2016) highlighted the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for in vitro antitumor activity. Certain derivatives demonstrated broad-spectrum antitumor activity with potency significantly higher than the positive control, 5-FU. Molecular docking studies suggested these compounds inhibit tumor growth through interactions with ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential for cancer treatment Al-Suwaidan et al., 2016.

Antimicrobial and Anticonvulsant Activities

Another research direction involves the synthesis of thioxoquinazolinone derivatives for their antimicrobial and anticonvulsant properties. A. Rajasekaran et al. (2013) synthesized novel derivatives from anthranilic acid, showing broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds exhibited potent anticonvulsant activity, which could be useful in developing new treatments for seizures Rajasekaran, Rajamanickam, & Darlinquine, 2013.

Cytotoxicity and Anticancer Agents

The synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives has also been explored, with some compounds showing excellent cytotoxic effects on U87 human glioma cells at low concentrations. This finding points to the potential use of these compounds as anticancer agents, further expanding the therapeutic applications of quinazolinone derivatives M. Kidwai et al., 2010.

properties

IUPAC Name

N-(3-methylphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-4-6-13(11-12)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUPZYBOBLHKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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